![molecular formula C15H13N3O3 B604357 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 198220-35-8](/img/structure/B604357.png)
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione” is complex. The compound is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various stages. For instance, the generation of an (1H-indol-3-yl)methyl electrophile enables the rapid and mild nucleophilic substitution in a microflow reactor .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under specific conditions leads to the formation of a derivative of the compound . This derivative has been characterized through spectroscopic and thermal tools, and its crystal structure has been confirmed via X-ray single crystal diffraction. The study provides insights into the compound's intermolecular interactions and thermal stability, indicating good stability up to 215°C (Barakat et al., 2017).
Synthesis and Biological Evaluation
A study on the synthesis of novel derivatives of the compound, focusing on their anticancer activity against cervical cancer cell lines, has been conducted. The research involved characterizing the compounds through various spectroscopic means and evaluating their inhibitory activity, with one compound displaying significant potential (Kumar et al., 2018).
Molecular Docking Studies
Molecular docking studies have been performed on derivatives of the compound, particularly focusing on their interaction with certain cancer cell lines. This research aims to understand the molecular basis of the compound's anticancer activity, providing a pathway for the development of novel therapeutic agents (Kumar et al., 2018).
Quantum Chemical Insight
Research has been conducted to gain quantum chemical insights into the molecular structure of derivatives of the compound, exploring their potential as chemosensors for detecting copper(II) ions. The study involves thorough spectroscopic characterization, thermal analysis, and computational studies to understand the compound's electronic structure and interaction with metal ions (Barakat et al., 2017).
Synthesis and Antimycobacterial Activity
A series of derivatives have been synthesized and tested for their antimycobacterial activity, showing varying degrees of efficacy against certain strains. These compounds offer a new avenue for the development of antimycobacterial drugs, highlighting the compound's potential in contributing to combating microbial resistance (Yushin et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and changes would depend on the particular target and the context within the cell.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the target of the compound and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSUCRIJZMZPS-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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